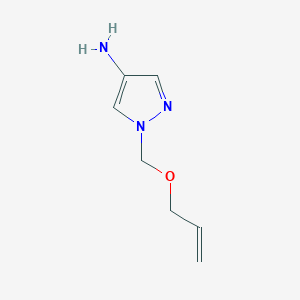
1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, an iodine atom, a nitro group, and a trifluoromethyl group attached to the pyrazole ring. These substituents can significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Introduction of Substituents: The cyclopropyl, iodine, nitro, and trifluoromethyl groups can be introduced through various substitution reactions. For example, iodination can be achieved using iodine or iodine-containing reagents, while nitration can be done using nitric acid or nitrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic or electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially affecting the cyclopropyl or pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the iodine atom could yield various substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for drug discovery and development.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. The presence of the nitro and trifluoromethyl groups could enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-5-iodo-4-nitro-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Cyclopropyl-5-bromo-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-Cyclopropyl-5-iodo-4-amino-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and lipophilicity, which can be advantageous in drug design.
Propiedades
Fórmula molecular |
C7H5F3IN3O2 |
|---|---|
Peso molecular |
347.03 g/mol |
Nombre IUPAC |
1-cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H5F3IN3O2/c8-7(9,10)5-4(14(15)16)6(11)13(12-5)3-1-2-3/h3H,1-2H2 |
Clave InChI |
PHIXTDRVIPCTFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C(=C(C(=N2)C(F)(F)F)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



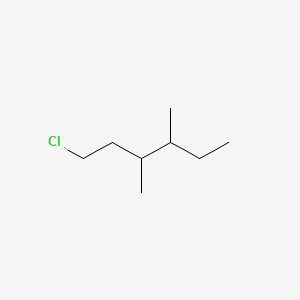

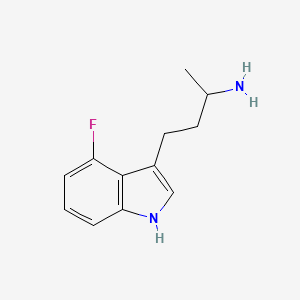
![2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
![N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13189518.png)

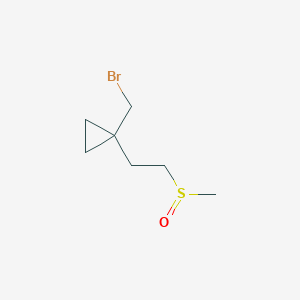
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
![3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13189545.png)
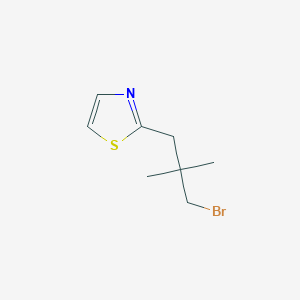
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)

